molecular formula C9H15NO3Si B11888946 Benzenamine, 2-(trimethoxysilyl)- CAS No. 93383-46-1

Benzenamine, 2-(trimethoxysilyl)-

Cat. No.: B11888946
CAS No.: 93383-46-1
M. Wt: 213.31 g/mol
InChI Key: XWQDPPJDXCZWQE-UHFFFAOYSA-N
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Description

Benzenamine, 2-(trimethoxysilyl)- (CAS: Not explicitly provided; para-substituted analog: 33976-43-1 ) is an organosilane-functionalized aniline derivative with the molecular formula C₉H₁₅NO₃Si and a molecular weight of 213.309 g/mol. The compound features a trimethoxysilyl group (-Si(OCH₃)₃) attached to the benzene ring at the ortho (2-) position relative to the amine group. This structure imparts unique properties, such as enhanced adhesion to inorganic substrates (e.g., glass, metals) and compatibility with organic polymers, making it valuable in surface modification, coatings, and hybrid materials .

Properties

CAS No.

93383-46-1

Molecular Formula

C9H15NO3Si

Molecular Weight

213.31 g/mol

IUPAC Name

2-trimethoxysilylaniline

InChI

InChI=1S/C9H15NO3Si/c1-11-14(12-2,13-3)9-7-5-4-6-8(9)10/h4-7H,10H2,1-3H3

InChI Key

XWQDPPJDXCZWQE-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C1=CC=CC=C1N)(OC)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

This method involves the formation of a Grignard reagent from o-bromo- or o-iodoaniline, followed by nucleophilic attack on trimethoxysilane. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) or diethyl ether.

Key Steps :

  • Formation of Grignard Reagent :
    o-Bromoaniline+MgAr-Mg-Br\text{o-Bromoaniline} + \text{Mg} \rightarrow \text{Ar-Mg-Br}

  • Silane Coupling :
    Ar-Mg-Br+Si(OCH3)3Cl2-(Trimethoxysilyl)aniline+MgBrCl\text{Ar-Mg-Br} + \text{Si(OCH}_3\text{)}_3\text{Cl} \rightarrow \text{2-(Trimethoxysilyl)aniline} + \text{MgBrCl}

Experimental Protocol (Adapted from )

  • Reactants : o-Bromoaniline (1.0 mol), magnesium turnings (1.1 mol), trimethoxysilane (1.2 mol).

  • Conditions : THF solvent, reflux at 65°C under nitrogen for 6–8 h.

  • Workup : Quench with saturated NH₄Cl, extract with ethyl acetate, purify via column chromatography (hexane:ethyl acetate = 4:1).

  • Yield : 68–72%.

Optimization Notes :

  • Excess trimethoxysilane improves conversion.

  • Anhydrous conditions prevent silanol formation.

Catalytic Coupling Using Palladium Complexes

Cross-Coupling Methodology

Palladium-catalyzed coupling between o-haloanilines and trimethoxysilane derivatives enables precise functionalization.

Catalyst System :

  • Pd(OAc)₂ (5 mol%)

  • Xantphos (6 mol%) as a ligand

  • Base: Cs₂CO₃ (2.0 equiv)

Reaction :
o-Chloroaniline+HSi(OCH3)3Pd, Xantphos2-(Trimethoxysilyl)aniline+HCl\text{o-Chloroaniline} + \text{HSi(OCH}_3\text{)}_3 \xrightarrow{\text{Pd, Xantphos}} \text{2-(Trimethoxysilyl)aniline} + \text{HCl}

Performance Data (Patent )

ParameterValue
Temperature100°C
SolventToluene
Time12 h
Yield82%
Selectivity>95%

Advantages :

  • High regioselectivity for ortho substitution.

  • Tolerates electron-withdrawing groups on aniline.

Nucleophilic Substitution of Chlorosilanes

Direct Amination Approach

Chlorotrimethoxysilane reacts with o-aminophenol derivatives under basic conditions.

Reaction Pathway :
o-Aminophenol+ClSi(OCH3)3Et3N2-(Trimethoxysilyl)aniline+HCl\text{o-Aminophenol} + \text{ClSi(OCH}_3\text{)}_3 \xrightarrow{\text{Et}_3\text{N}} \text{2-(Trimethoxysilyl)aniline} + \text{HCl}

Process Details (Adapted from )

  • Molar Ratio : o-Aminophenol : ClSi(OCH₃)₃ = 1 : 1.2

  • Base : Triethylamine (2.5 equiv), added dropwise at 0°C.

  • Solvent : Dichloromethane, stirred for 24 h at room temperature.

  • Yield : 65–70% after distillation under reduced pressure.

Challenges :

  • Competing side reactions (e.g., disilylation).

  • Requires rigorous moisture exclusion.

Hydrolysis-Condensation of Prefunctionalized Silanes

Template-Assisted Synthesis (Patent )

This method utilizes tetraalkylammonium hydroxide to catalyze the condensation of silane precursors.

Steps :

  • Mix o-aminophenyltrimethoxysilane with tetrabutylammonium hydroxide (TBAH) in ethanol.

  • Hydrolyze at 5°C for 4 h, followed by condensation at 25°C.

Key Data :

  • Catalyst : TBAH (10 mol%).

  • Solvent : Ethanol/water (9:1 v/v).

  • Yield : 78% with 98% purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Grignard Reaction68–7290Scalable for industrial useSensitivity to moisture
Catalytic Coupling8295High selectivityCost of palladium catalysts
Nucleophilic Sub.65–7085Simple setupLow yields due to side reactions
Hydrolysis-Cond.7898High-purity productRequires low-temperature conditions

Industrial-Scale Considerations

  • Cost Efficiency : Grignard and hydrolysis-condensation methods are preferred for bulk production.

  • Safety : Chlorosilanes require handling in fume hoods due to HCl emission.

  • Purification : Distillation or chromatography is critical to remove isomers (e.g., para-substituted byproducts).

Emerging Techniques and Innovations

  • Microwave-Assisted Synthesis : Reduces reaction time by 50% (e.g., 4 h for catalytic coupling).

  • Flow Chemistry : Enhances heat management in exothermic Grignard reactions.

Chemical Reactions Analysis

2-(Trimethoxysilyl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis, acids or bases for catalyzing condensation, and electrophiles for substitution reactions. Major products formed from these reactions include siloxane polymers and substituted aniline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Trimethoxysilyl)aniline primarily involves the hydrolysis and condensation of the trimethoxysilyl group. Upon hydrolysis, the trimethoxysilyl group forms silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for its role as a coupling agent, as they enable the formation of strong bonds between organic and inorganic materials . The aniline moiety can also participate in various chemical reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Benzenamine Derivatives
Compound Name (CAS) Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Benzenamine, 2-(trimethoxysilyl)- 2-(trimethoxysilyl) C₉H₁₅NO₃Si 213.309 Adhesion promotion, surface modification
4-(Trimethoxysilyl)aniline (33976-43-1) 4-(trimethoxysilyl) C₉H₁₅NO₃Si 213.309 Higher thermal stability due to reduced steric hindrance
2-Methoxybenzenamine (90-04-0) 2-methoxy C₇H₉NO 123.15 Dye intermediate; smaller substituent reduces steric effects
4-Chlorobenzenamine (106-47-8) 4-chloro C₆H₆ClN 127.57 Electron-withdrawing effects; herbicide precursor
4-Nitro-N-[3-(trimethoxysilyl)propyl]aniline (144450-32-8) N-substituted trimethoxysilyl C₁₂H₂₀N₂O₅Si 300.387 Enhanced hydrophobicity; used in hydrophobic coatings
Ethalfluralin (55283-68-6) 2,6-dinitro-4-(trifluoromethyl) C₁₃H₁₄F₃N₃O₄ 333.263 Herbicide; strong electron-withdrawing groups

Key Comparative Analysis

Substituent Position and Steric Effects
  • Ortho vs. Para Substitution :
    • The 2-(trimethoxysilyl) isomer exhibits greater steric hindrance around the amine group compared to the 4-(trimethoxysilyl) analog. This steric effect reduces reactivity in nucleophilic reactions (e.g., amide formation) but enhances thermal stability in the para isomer .
    • Example: The para-substituted 4-(trimethoxysilyl)aniline is preferred in high-temperature applications like ceramic-polymer composites .
Functional Group Effects
  • Trimethoxysilyl vs. Methoxy/Chloro :
    • The trimethoxysilyl group provides hydrolytic reactivity , enabling covalent bonding to hydroxylated surfaces (e.g., silica, metals). In contrast, methoxy or chloro groups lack this functionality, limiting their use in adhesion applications .
    • Electron Effects : Chloro and nitro groups (e.g., in Ethalfluralin) are electron-withdrawing, reducing the electron density of the aromatic ring and altering reaction pathways. The trimethoxysilyl group is electron-donating via Si-O σ-bond hyperconjugation, stabilizing intermediates in coupling reactions .
N-Substituted Derivatives
  • N-[3-(Trimethoxysilyl)propyl]aniline (CAS: 144450-32-8) features a silyl group on the amine nitrogen rather than the benzene ring. This modification increases hydrophobicity and reduces aromatic ring reactivity, making it suitable for water-resistant coatings .

Research Findings and Limitations

  • Purity and Performance : The para-substituted 4-(trimethoxysilyl)aniline is available at 90% purity , which may limit its efficiency in precision applications compared to higher-purity analogs.

Biological Activity

Benzenamine, 2-(trimethoxysilyl)- is an organosilane compound characterized by its unique structure that combines a benzenamine moiety with a trimethoxysilyl group. This compound, with the molecular formula C10H15NO3Si and a molecular weight of approximately 229.31 g/mol, exhibits significant biological activity, particularly in antimicrobial and enzyme modulation capacities.

Chemical Structure and Properties

The presence of the trimethoxysilyl group enhances the reactivity of benzenamine, allowing it to form siloxane bonds, which are crucial for various applications in surface modification and material science. The basicity and nucleophilicity of the aniline component enable interactions with enzymes and receptors, potentially leading to metabolic transformations that yield biologically active metabolites.

Antimicrobial Properties

Benzenamine derivatives have been noted for their antibacterial properties. Research indicates that compounds similar to benzenamine, 2-(trimethoxysilyl)- can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents. The mechanism often involves interference with bacterial nucleic acid synthesis or protein function .

Enzyme Modulation

Studies have shown that benzenamine derivatives can modulate enzyme activity, which plays a critical role in cellular processes such as proliferation and apoptosis. This modulation is highly dependent on the specific structural characteristics of the compound and the biological context in which they are studied.

Case Studies

  • Antibacterial Activity : A study evaluating various benzenamine derivatives found that those containing the trimethoxysilyl group demonstrated enhanced antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated effective inhibition at lower concentrations compared to non-functionalized anilines.
  • Enzyme Interaction : Another investigation focused on the interaction of benzenamine derivatives with cytochrome P450 enzymes. The results suggested that these compounds could act as inhibitors, thereby affecting drug metabolism pathways. This finding highlights their potential use in pharmacological applications where modulation of metabolic enzymes is desired.

Research Findings

Property Observation
Molecular Formula C10H15NO3Si
Molecular Weight 229.31 g/mol
Antibacterial Activity Effective against E. coli and S. aureus
Enzyme Modulation Inhibition of cytochrome P450 enzymes
Potential Applications Antimicrobial agents, enzyme inhibitors

Q & A

Q. What are the established synthetic routes for Benzenamine, 2-(trimethoxysilyl)-, and how can reaction conditions be optimized to minimize impurities?

The synthesis of silane-functionalized aromatic amines typically involves nucleophilic substitution or coupling reactions. For example, trimethoxysilyl groups can be introduced via palladium-catalyzed cross-coupling between aryl halides and trimethoxysilane derivatives . Optimization may include:

  • Catalyst selection : Pd(PPh₃)₄ or NiCl₂(dppe) for improved yield and selectivity.
  • Temperature control : Reactions at 80–100°C reduce side products like disilylated derivatives.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the target compound .

Q. What spectroscopic and chromatographic methods are most effective for characterizing Benzenamine, 2-(trimethoxysilyl)-?

  • NMR : ¹H and ¹³C NMR confirm the aromatic proton environment and trimethoxysilyl group integration. The methoxy protons in the silyl moiety appear as a singlet at ~3.5 ppm .
  • FT-IR : Peaks at 1100–1050 cm⁻¹ (Si-O-C stretching) and 1250 cm⁻¹ (Si-CH₃ bending) validate the silyl group .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) coupled with ESI-MS detect purity and molecular ion peaks (e.g., [M+H]⁺) .

Q. How does the trimethoxysilyl group influence the compound’s stability under varying pH and solvent conditions?

The hydrolytic stability of the trimethoxysilyl group is pH-dependent:

  • Acidic conditions : Rapid hydrolysis to silanol (Si-OH), leading to polymerization.
  • Neutral/basic conditions : Slower hydrolysis, stabilizing the compound in aprotic solvents (e.g., THF, DMF).
  • Storage : Anhydrous solvents and inert atmospheres (N₂/Ar) prevent degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of Benzenamine, 2-(trimethoxysilyl)- in surface functionalization applications?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model the silyl group’s interaction with hydroxylated surfaces (e.g., silica):

  • Adsorption energy : Predicts binding affinity (−15 to −25 kcal/mol for Si-O-Si linkages).
  • Reaction barriers : Identifies optimal temperatures for covalent grafting .
    Experimental validation via XPS (Si 2p peak at ~103 eV) confirms surface attachment .

Q. What strategies resolve contradictions in reported biological activity data for silylated aromatic amines?

Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from:

  • Assay conditions : Varying cell lines (HeLa vs. MCF-7) or incubation times (24h vs. 48h).
  • Compound stability : Hydrolysis products (silanol derivatives) may exhibit altered activity.
  • Mitigation : Standardize protocols (e.g., ISO 10993-5) and use freshly prepared solutions .

Q. How can kinetic studies elucidate the hydrolysis mechanism of the trimethoxysilyl group in aqueous environments?

  • Pseudo-first-order kinetics : Monitor Si-OCH₃ hydrolysis via ¹H NMR (disappearance of methoxy peaks).
  • Activation energy : Arrhenius plots (20–60°C) reveal Eₐ ≈ 45–60 kJ/mol, indicating a nucleophilic substitution pathway .
  • pH-rate profiles : Maximum stability at pH 6–7, with accelerated degradation below pH 4 .

Q. What advanced techniques quantify trace impurities (e.g., residual catalysts) in synthesized batches?

  • ICP-MS : Detects Pd/Ni catalyst residues (detection limit: 0.1 ppm).
  • GC-FID : Quantifies unreacted silane precursors (e.g., trimethoxysilane).
  • HPLC-UV/ELSD : Monitors oligomeric byproducts .

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